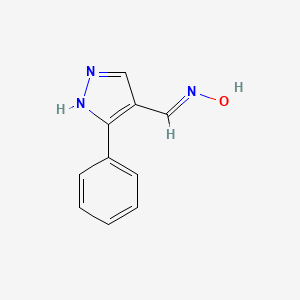

3-phenyl-1H-pyrazole-4-carbaldehyde oxime

描述

The Pyrazole (B372694) Moiety: A Prolific Heterocyclic Scaffold in Chemical Research

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. umich.edumdpi.com This structural feature imparts a unique set of properties to the pyrazole ring, making it a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. nih.govsciensage.info The term "pyrazole" was first used by German chemist Ludwig Knorr in 1883, and the first synthesis was achieved by Hans von Pechmann in 1898. researchgate.net

The pyrazole nucleus is a common feature in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. mdpi.comekb.eg The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired biological effects. sciensage.info The stability of the pyrazole ring, coupled with its capacity for diverse functionalization, has cemented its role as a cornerstone in the development of new therapeutic agents and other functional molecules. ktu.edu

The Oxime Functional Group: Fundamental Chemical Properties and Diverse Reactivity

An oxime is an organic compound belonging to the class of imines, characterized by the general formula R¹R²C=NOH, where R¹ and R² are organic side-chains. nih.gov If R¹ is a hydrogen atom, the compound is an aldoxime; if both R¹ and R² are organic groups, it is a ketoxime. nih.gov Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). bldpharm.com

The oxime functional group is notable for its dual nucleophilic sites (at the oxygen and nitrogen atoms) and an ambiphilic carbon atom, which contribute to its diverse reactivity. researchgate.net Oximes are generally stable, crystalline solids with weakly acidic and basic properties. nih.govbldpharm.com They can participate in a variety of chemical transformations, including the well-known Beckmann rearrangement to form amides, hydrolysis back to the parent carbonyl compound, and reduction to amines. bldpharm.com The unique electronic and structural features of the N-O bond in oximes also allow for their participation in cycloaddition reactions and fragmentation to generate reactive iminyl radicals. researchgate.net This reactivity makes oximes valuable intermediates in the synthesis of nitrogen-containing heterocycles and other complex organic molecules. mdpi.com

Contextualizing 3-phenyl-1H-pyrazole-4-carbaldehyde oxime within Contemporary Heterocyclic Chemistry

The compound this compound emerges at the intersection of pyrazole and oxime chemistry, creating a molecule with significant potential in various research domains, particularly in the synthesis of bioactive compounds. Its structure, featuring a stable pyrazole core functionalized with a reactive oxime group, makes it a valuable intermediate for the development of more complex molecular architectures.

The synthesis of this compound is typically achieved through a straightforward condensation reaction between its corresponding aldehyde, 3-phenyl-1H-pyrazole-4-carbaldehyde, and hydroxylamine. sigmaaldrich.com The precursor aldehyde itself can be synthesized via established methods for the formylation of pyrazole rings, such as the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govnih.gov

| Property | Value | Source |

|---|---|---|

| CAS Number | 26033-20-5 | |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | researchgate.net |

| Appearance | Solid | |

| Melting Point | 142-147 °C |

The significance of this compound in contemporary research is highlighted by the extensive investigation into its derivatives. The pyrazole oxime scaffold is a key pharmacophore in a number of commercially successful agrochemicals, such as the acaricide Fenpyroximate. mdpi.com This has spurred considerable research into synthesizing novel pyrazole oxime derivatives and evaluating their biological activities. By modifying the substituents on the pyrazole ring or the oxime's oxygen atom, researchers have developed a multitude of compounds with a range of biological effects.

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| Pyrazole oximes with substituted pyridyl moieties | Acaricidal and Insecticidal | mdpi.com |

| Pyrazole oximes with 5-trifluoromethylpyridyl moieties | Acaricidal and Insecticidal | |

| General pyrazole oxime derivatives | Antitumor and Antiviral | mdpi.com |

| General pyrazole oxime derivatives | Fungicidal | mdpi.com |

Research has shown that derivatives of pyrazole oximes exhibit potent activities, including insecticidal, acaricidal, fungicidal, antitumor, and antiviral properties. mdpi.com For instance, novel pyrazole oxime compounds bearing a substituted pyridyl unit have demonstrated good acaricidal activity against Tetranychus cinnabarinus and excellent insecticidal activities against the Oriental armyworm. mdpi.com Similarly, the introduction of a 5-trifluoromethylpyridyl moiety has led to derivatives with outstanding acaricidal and insecticidal profiles. These findings underscore the importance of the this compound scaffold as a launchpad for the discovery of new and effective chemical agents for agriculture and medicine.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(NE)-N-[(5-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-12-7-9-6-11-13-10(9)8-4-2-1-3-5-8/h1-7,14H,(H,11,13)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCBDCRCLNKCRK-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 1h Pyrazole 4 Carbaldehyde Oxime and Its Analogues

Synthesis of the 3-phenyl-1H-pyrazole-4-carbaldehyde Precursor

The cornerstone of synthesizing the target oxime is the efficient preparation of 3-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde serves as the immediate precursor and its synthesis has been approached through several strategic routes.

Vilsmeier-Haack Formylation Strategies for Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction stands as a prominent and widely utilized method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. mdpi.com This reaction typically involves the use of a Vilsmeier reagent, which is a halomethyleniminium salt, commonly generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net The electrophilic nature of the Vilsmeier reagent allows for the introduction of a formyl group (-CHO) onto the pyrazole (B372694) ring, typically at a position with high electron density.

For the synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde and its analogues, the Vilsmeier-Haack reaction is often performed on a suitable precursor, such as an acetophenone (B1666503) hydrazone. In a common approach, a substituted acetophenone is first condensed with a hydrazide to form the corresponding hydrazone. This intermediate is then subjected to the Vilsmeier-Haack conditions, leading to a cyclization and formylation sequence to yield the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. semanticscholar.org For instance, the reaction of acetophenone phenylhydrazones with a mixture of DMF and POCl₃ has been shown to produce 1,3-diphenyl-1H-pyrazole-4-carbaldehydes. mdpi.com

The reaction conditions for the Vilsmeier-Haack formylation can be tuned to optimize the yield and purity of the product. Factors such as the stoichiometry of the reagents, reaction temperature, and reaction time are crucial. For example, the synthesis of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was achieved in good yield by reacting the corresponding hydrazone with an excess of phosphorus oxychloride in dimethylformamide, followed by refluxing for several hours. mdpi.com To enhance the efficiency and environmental friendliness of this reaction, alternative energy sources such as microwave irradiation and sonication have been explored, significantly reducing reaction times from hours to minutes. degres.eu

Table 1: Examples of Vilsmeier-Haack Reaction Conditions for Pyrazole-4-carbaldehyde Synthesis

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃, DMF | 0 °C to reflux, 6 h | 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Good | mdpi.com |

| N'-(1-phenylethylidene)benzohydrazide derivatives | POCl₃, DMF | 0 °C then 60-65 °C, 4 h | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Good | semanticscholar.org |

| Substituted phenylhydrazones | POCl₃, DMF | Microwave irradiation | 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes | High | degres.eu |

Alternative Synthetic Routes to Pyrazole-4-carbaldehyde Architectures

While the Vilsmeier-Haack reaction is a mainstay, several other synthetic strategies have been developed for the preparation of pyrazole-4-carbaldehydes. These alternatives can offer advantages in terms of substrate scope, functional group tolerance, or avoidance of harsh reagents.

One notable alternative involves the oxidation of the corresponding 4-(hydroxymethyl)pyrazoles . This approach requires the prior synthesis of the alcohol precursor, which can then be oxidized to the aldehyde using a variety of oxidizing agents. For instance, 1,3-diaryl-1H-pyrazole-4-carbaldehydes have been prepared by the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol. researchgate.net

Another strategy is the formylation of pyrazole derivatives via organometallic intermediates . This can involve the use of Grignard reagents or organolithium species. For example, a pyrazole ring can be halogenated at the 4-position, followed by a halogen-metal exchange and subsequent reaction with a formylating agent like DMF. ktu.edu

Furthermore, the reduction of pyrazole-4-carboxylic acid derivatives can also yield the desired aldehyde. This can be achieved through the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction.

Formation of the Oxime Functionality: Condensation Reactions

Once 3-phenyl-1H-pyrazole-4-carbaldehyde is obtained, the next step is the formation of the oxime. This is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative.

Direct Oximation of 3-phenyl-1H-pyrazole-4-carbaldehyde with Hydroxylamine

The most straightforward method for the synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde oxime is the direct reaction of the aldehyde with hydroxylamine or its salts, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). wikipedia.org The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.

The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by the addition of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. Common bases used for this purpose include sodium hydroxide, potassium hydroxide, or organic bases like pyridine (B92270). The reaction conditions, such as temperature and reaction time, can be adjusted to ensure complete conversion of the aldehyde to the oxime. For instance, pyrazole-4-carbaldehyde oximes have been prepared through a one-pot procedure that follows a Vilsmeier-Haack reaction of acetophenone phenylhydrazones. researchgate.net

Catalytic Approaches in Oxime Synthesis (e.g., Amino Acid Catalysis)

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for oxime synthesis. This has led to the exploration of various catalytic systems. While specific examples for the catalytic oximation of 3-phenyl-1H-pyrazole-4-carbaldehyde are not extensively documented, general catalytic methods for aldehyde oximation can be applied.

The use of natural acids as catalysts in aqueous media represents a green approach to oxime synthesis. ijprajournal.com This avoids the use of toxic organic solvents and harsh reagents.

Organocatalysis has also emerged as a powerful tool in organic synthesis. Amino acids, such as proline, and their derivatives have been shown to be effective catalysts for various reactions, including aldol (B89426) condensations. wikipedia.orgorganic-chemistry.org While direct proline-catalyzed oximation is less common, the principles of enamine and iminium ion catalysis that underpin many proline-catalyzed reactions could potentially be adapted for oxime formation. Thiourea and its derivatives have also been investigated as organocatalysts in various transformations. researchgate.net

Table 2: Catalytic Systems for Oxime Synthesis

| Catalyst Type | Example | Reaction | Key Features |

|---|---|---|---|

| Natural Acids | Citric Acid, Tartaric Acid | Oximation of aldehydes | Green, aqueous media |

| Amino Acids | Proline | Aldol reactions (related) | Organocatalysis, potential for asymmetric synthesis |

| Thiourea derivatives | Chiral thioureas | Various asymmetric reactions | Hydrogen-bond donating catalysts |

Influence of Reaction Conditions on Isomer Distribution (E/Z and syn/anti)

The formation of an oxime from an aldehyde introduces the possibility of geometric isomerism around the C=N double bond. These isomers are designated as syn and anti or, more systematically, as E and Z. The syn isomer has the hydroxyl group on the same side of the double bond as the hydrogen atom of the aldehyde, while the anti isomer has them on opposite sides.

The distribution of these isomers can be influenced by the reaction conditions, including the solvent, temperature, and the presence of catalysts or additives. The relative thermodynamic stability of the isomers also plays a crucial role. In many cases, one isomer is preferentially formed or is the major product.

The characterization and differentiation of the syn and anti isomers are typically achieved using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org The chemical shifts of the protons and carbons near the C=N bond can differ significantly between the two isomers. In some cases, X-ray crystallography can provide unambiguous determination of the stereochemistry. For example, the X-ray analysis of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime confirmed its anti configuration in the crystalline state. researchgate.net This suggests that for pyrazole-4-carbaldehyde oximes, the anti isomer may be the more stable or kinetically favored product under certain conditions.

Synthetic Strategies for O-Substituted this compound Derivatives

The chemical reactivity of the oxime moiety in this compound serves as a versatile platform for the synthesis of various derivatives. The lone pair of electrons on the oxygen atom allows for nucleophilic attack on suitable electrophiles, leading to the formation of oxime ethers and esters. These reactions are often carried out under basic conditions to enhance the nucleophilicity of the oxime oxygen.

Synthesis of Oxime Ethers via O-Alkylation Pathways

The O-alkylation of this compound is a common method for the preparation of its corresponding oxime ethers. This reaction typically involves the deprotonation of the oxime's hydroxyl group with a base, followed by the introduction of an alkylating agent.

A general and effective method for the synthesis of these oxime ethers involves the reaction of this compound with various alkyl halides in the presence of a base. The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are frequently employed.

For instance, the reaction of a pyrazole carbaldehyde oxime with a substituted benzyl (B1604629) chloride in the presence of potassium carbonate in DMF at room temperature can yield the corresponding O-benzyl oxime ether in good yields. The reaction proceeds via an SN2 mechanism, where the deprotonated oxime acts as a nucleophile.

Table 1: Examples of O-Alkylation of Pyrazole Carbaldehyde Oximes

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | DMF | O-benzyl oxime ether | 85 |

| Ethyl iodide | NaH | THF | O-ethyl oxime ether | 78 |

Synthesis of Oxime Esters through O-Acylation Reactions

The synthesis of oxime esters from this compound is achieved through O-acylation reactions. These reactions involve the treatment of the oxime with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct and facilitate the reaction.

The O-acylation can be carried out using various acylating agents, leading to a diverse range of oxime esters. For example, the reaction of this compound with acetyl chloride in the presence of a tertiary amine base like triethylamine (B128534) or pyridine in an inert solvent such as dichloromethane (B109758) results in the formation of the corresponding O-acetyl oxime ester. Similarly, acetic anhydride can be used as the acylating agent, often with a catalytic amount of a strong acid or base.

Research has demonstrated the successful synthesis of novel pyrazole derivatives containing oxime ester groups, highlighting the viability of this synthetic route for creating compounds with potential biological activities.

Table 2: Representative O-Acylation Reactions of Pyrazole Oximes

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | O-acetyl oxime ester |

| Benzoyl chloride | Pyridine | Chloroform | O-benzoyl oxime ester |

It is important to note that under certain conditions, such as refluxing with acetic anhydride, aldoximes can undergo dehydration to form nitriles. Therefore, careful control of reaction conditions is necessary to favor the formation of the desired oxime ester.

Incorporation of Diverse Substituents (e.g., Aryloxy, Heteroarylmethylthio)

The versatility of the O-alkylation pathway allows for the incorporation of a wide range of functional groups onto the oxime oxygen of this compound. This enables the synthesis of derivatives with diverse structural features, including aryloxy and heteroarylmethylthio moieties.

The introduction of an aryloxy group can be achieved by reacting the oxime with a suitably substituted phenoxyalkyl halide. For example, reaction with 1-(chloromethyl)-4-phenoxybenzene (B1362864) in the presence of a base would yield the corresponding O-(4-phenoxybenzyl) oxime ether.

Similarly, heteroarylmethylthio substituents can be incorporated by using heteroarylmethylthioalkyl halides as the alkylating agents. A notable example is the synthesis of pyrazole oxime ethers containing a pyridinylmethylthio moiety. This is accomplished by reacting the pyrazole carbaldehyde oxime with a chloromethylpyridine derivative that also bears a thioether linkage. For instance, reacting 5-(chloromethyl)-2-(methylthio)pyridine (B8697680) with the oxime under basic conditions would introduce a (2-(methylthio)pyridin-5-yl)methyl group onto the oxime oxygen.

These synthetic strategies provide access to a broad spectrum of O-substituted this compound derivatives, which are valuable for exploring structure-activity relationships in various fields of chemical research.

Table 3: Examples of Diverse Substituents Incorporated via O-Alkylation

| Alkylating Agent | Substituent Type |

|---|---|

| 1-(Chloromethyl)-4-phenoxybenzene | Aryloxy |

| 2-((5-(Chloromethyl)pyridin-2-yl)thio)ethan-1-ol | Heteroarylmethylthio |

Reactivity and Chemical Transformations of 3 Phenyl 1h Pyrazole 4 Carbaldehyde Oxime

Conversion to Nitrile Analogues: Dehydration Mechanisms

The dehydration of 3-phenyl-1H-pyrazole-4-carbaldehyde oxime into its corresponding nitrile, 3-phenyl-1H-pyrazole-4-carbonitrile, is a significant chemical transformation. This conversion is a standard reaction for aldoximes and can be accomplished using various dehydrating agents. Studies on related pyrazole-4-carbaldehyde oximes demonstrate that reagents such as acetic anhydride (B1165640) and phosphorus oxychloride (POCl₃) are effective for this purpose. researchgate.netsemanticscholar.org

The mechanism of dehydration typically involves the conversion of the oxime's hydroxyl group into a better leaving group. For instance, when using a reagent like phosphorus oxychloride, the hydroxyl group attacks the phosphorus center, leading to an intermediate that readily eliminates to form the nitrile. Thermal methods, such as heating the oxime in a high-boiling solvent like N,N-dimethylformamide (DMF), can also catalyze the dehydration process. researchgate.net

A variety of reagents have been successfully employed for the dehydration of aldoximes to nitriles, and these methods are applicable to pyrazole-based systems. organic-chemistry.orgresearchgate.net The choice of reagent can be influenced by the presence of other functional groups within the molecule.

| Reagent | Conditions | Reference |

|---|---|---|

| Acetic Anhydride (Ac₂O) | Heating | researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Reflux | semanticscholar.org |

| N,N-Dimethylformamide (DMF) | Heating at 135°C | researchgate.net |

| Oxalyl Chloride / Triethylamine (B128534) / Triphenylphosphine oxide (cat.) | Room Temperature | researchgate.net |

| Triphenylphosphine Dibromide | Acetonitrile (B52724), Room Temperature | researchgate.net |

Radical Reactions Involving the Oxime N-O Bond

The N-O bond of the oxime moiety is susceptible to cleavage, which can lead to the formation of nitrogen-centered radicals. These reactive intermediates, particularly iminyl radicals, can participate in various subsequent reactions.

Generation and Trapping of Iminyl Radicals

Iminyl radicals can be generated from oximes through the reductive cleavage of the N-O bond. While specific studies on this compound are not prevalent, general methodologies are well-established. One such method involves the use of samarium diiodide (SmI₂), which promotes single-electron transfer to the oxime ether, leading to the cleavage of the N-O bond and formation of an N-centered radical. organic-chemistry.org These in-situ generated radicals are highly reactive and can be trapped through intramolecular cyclization, providing a pathway to nitrogen-containing heterocyclic compounds. organic-chemistry.org

Homolytic N-O Bond Cleavage Pathways (Photochemical and Thermal)

Homolytic cleavage of the N-O bond in oximes can also be initiated thermally or photochemically. These methods provide alternative routes to iminyl radicals. Although specific photochemical or thermal studies on this compound are not extensively documented, the principles of these reactions are fundamental in organic chemistry. Thermal cleavage typically requires high temperatures, while photochemical cleavage utilizes ultraviolet light to excite the molecule and induce bond scission. The resulting iminyl radical can then undergo further reactions, such as hydrogen abstraction or cyclization.

Cycloaddition Reactions Facilitated by the Oxime Moiety

The participation of the oxime group of this compound in cycloaddition reactions is not a widely reported transformation. While the pyrazole (B372694) ring itself can be synthesized via (3+2) cycloaddition reactions nih.gov, the subsequent use of the oxime derivative as a component in further cycloadditions is not a common synthetic strategy. The reactivity of the C=N bond in the oxime is generally dominated by addition reactions or rearrangements rather than concerted cycloadditions.

Other Functional Group Interconversions and Derivatizations

The primary functional group interconversion for this compound is its dehydration to the corresponding nitrile, as detailed in section 3.1. The oxime itself is a derivative of 3-phenyl-1H-pyrazole-4-carbaldehyde, which is formed through a condensation reaction with hydroxylamine (B1172632). asianpubs.org The parent aldehyde is a versatile precursor that can undergo various other reactions, including condensations and cross-coupling reactions, to produce a wide array of pyrazole derivatives. umich.eduktu.eduekb.eg The formation of the oxime from the aldehyde is a key derivatization that introduces new reactive possibilities, primarily the pathway to the nitrile analogue.

| Compound Name |

|---|

| This compound |

| 3-phenyl-1H-pyrazole-4-carbaldehyde |

| 3-phenyl-1H-pyrazole-4-carbonitrile |

| Acetic anhydride |

| Phosphorus oxychloride |

| N,N-dimethylformamide |

| Hydroxylamine |

| Samarium diiodide |

| Oxalyl chloride |

| Triethylamine |

| Triphenylphosphine oxide |

| Triphenylphosphine dibromide |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of compounds in various states. Each technique provides unique insights into the connectivity, functional groups, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR: This technique would identify all unique proton environments in 3-phenyl-1H-pyrazole-4-carbaldehyde oxime. Key signals would include those for the pyrazole (B372694) N-H proton, the pyrazole C-H proton at position 5, the protons of the phenyl ring, the C-H proton of the oxime group, and the O-H proton of the oxime. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) would reveal the connectivity of the proton framework.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. This would allow for the counting of all carbon atoms and provide information about their hybridization and functionalization (e.g., aromatic, olefinic, oxime carbon).

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These experiments would be crucial for the unambiguous assignment of all proton and carbon signals.

Despite the power of these techniques, specific and complete NMR data sets for this compound are not found in the reviewed literature. For illustrative purposes, a hypothetical data table is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole N-H | ~13.0 (br s) | - |

| Pyrazole C5-H | ~8.2 (s) | ~120.0 |

| Oxime CH=N | ~8.1 (s) | ~145.0 |

| Oxime N-OH | ~11.5 (s) | - |

| Phenyl C2'/C6'-H | ~7.8 (m) | ~128.5 |

| Phenyl C3'/C5'-H | ~7.5 (m) | ~129.0 |

| Phenyl C4'-H | ~7.4 (m) | ~130.0 |

| Pyrazole C3 | - | ~150.0 |

| Pyrazole C4 | - | ~110.0 |

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the absorption of energy corresponding to specific bond vibrations.

IR Spectroscopy: An IR spectrum of the target compound would be expected to show characteristic absorption bands. Key absorptions would include a broad O-H stretch for the oxime hydroxyl group (around 3200-3400 cm⁻¹), an N-H stretching vibration from the pyrazole ring (around 3100-3200 cm⁻¹), C=N stretching vibrations for both the pyrazole ring and the oxime group (in the 1500-1650 cm⁻¹ region), and C-H stretching vibrations for the aromatic and pyrazole rings (above 3000 cm⁻¹).

No specific experimental IR or Raman spectra for this compound have been located in the searched literature.

Table 2: Expected Characteristic IR Absorption Bands (Note: These are general ranges and not specific experimental values.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Oxime O-H | Stretch, H-bonded | 3200 - 3400 (broad) |

| Pyrazole N-H | Stretch | 3100 - 3200 |

| Aromatic/Pyrazole C-H | Stretch | 3000 - 3100 |

| C=N (Pyrazole, Oxime) | Stretch | 1500 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also gives information about fragmentation patterns, which can help in structural elucidation. For this compound (C₁₀H₉N₃O), HRMS would confirm the molecular weight with high precision, distinguishing it from other compounds with the same nominal mass.

Solid-State Structural Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the molecular structure.

Molecular Conformation and Geometrical Parameters

A successful crystallographic analysis of this compound would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the pyrazole and phenyl ring geometries and the oxime configuration.

Torsional Angles: The dihedral angle between the plane of the pyrazole ring and the phenyl ring would be determined, defining the rotational conformation of the molecule.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any hydrogen bonding (e.g., involving the oxime OH and pyrazole NH groups) or π-π stacking interactions.

Oxime Configuration: The geometry around the C=N double bond of the oxime would be unambiguously determined as either E (anti) or Z (syn). Studies on related pyrazole aldoximes suggest the anti configuration is often favored.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Table 3: Key Geometrical Parameters from a Hypothetical X-ray Structure (Note: This data is for illustrative purposes only.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C=N Bond Length (Oxime) | The length of the carbon-nitrogen double bond of the oxime. | ~1.28 Å |

| N-O Bond Length (Oxime) | The length of the nitrogen-oxygen single bond of the oxime. | ~1.41 Å |

| Dihedral Angle (Pyrazole-Phenyl) | The angle between the planes of the two rings. | 20-40° |

Intermolecular Hydrogen Bonding Networks and Crystal Packing

Based on the analysis of similar structures, a prominent and highly probable interaction is the formation of centrosymmetric dimers through strong O—H···N hydrogen bonds. In this arrangement, the hydroxyl group of one molecule's oxime would donate a hydrogen to the pyrazole nitrogen atom of a neighboring, inversion-related molecule. This type of interaction is a common supramolecular synthon in pyrazole oxime derivatives, leading to stable, dimeric units that form the primary building blocks of the crystal lattice.

These dimeric units would then be further interconnected by N—H···N hydrogen bonds, where the pyrazole N-H of one dimer interacts with the oxime nitrogen of an adjacent dimer, creating chains or sheets. Weaker C—H···O and C—H···π interactions involving the phenyl and pyrazole rings may also contribute to the stabilization of the three-dimensional crystal structure.

Table 1: Potential Hydrogen Bond Geometry (Note: This data is hypothetical and based on typical bond lengths and angles observed in related structures.)

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O–H···N | ~ 0.82 | ~ 1.90 | ~ 2.70 | ~ 165 |

| N–H···N | ~ 0.86 | ~ 2.10 | ~ 2.95 | ~ 170 |

D = Donor atom; A = Acceptor atom

Analysis of Dihedral Angles and Aromatic Ring Orientations

The conformation of this compound in a crystal lattice would be defined by the relative orientations of its constituent parts, specifically the phenyl ring, the pyrazole ring, and the carbaldehyde oxime substituent. These orientations are typically described by dihedral angles.

The most significant dihedral angle is that between the plane of the phenyl ring and the plane of the pyrazole ring. Due to steric hindrance between the hydrogen atoms at the ortho-positions of the phenyl ring and the atoms of the pyrazole ring, a completely coplanar arrangement is unlikely. In related phenyl-pyrazole structures, this dihedral angle can vary significantly, often ranging from 10° to over 50°, depending on the substitution pattern and crystal packing forces. For this compound, a moderate twist would be expected, balancing the effects of π-conjugation (favoring planarity) and steric repulsion.

Another key conformational feature is the orientation of the carbaldehyde oxime group relative to the pyrazole ring. The C=N bond of the oxime may exist in either a syn or anti configuration with respect to the pyrazole ring. X-ray analysis of other pyrazole-4-carbaldehyde oximes has shown that the anti configuration is often favored. The torsion angle describing the rotation of this group is also critical; while significant conjugation would favor a coplanar arrangement with the pyrazole ring, minor twisting is common to alleviate steric strain.

Table 2: Key Dihedral and Torsion Angles of Interest (Note: Values are indicative and require experimental verification.)

| Angle | Description | Expected Value (°) |

| Phenyl – Pyrazole | Dihedral angle between the two aromatic rings | 15 - 45 |

| C(pyrazole)–C(pyrazole)–C(oxime)=N | Torsion angle defining the oxime group orientation | ~ 180 (for planarity) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT calculations provide crucial insights into their reactivity, stability, and spectroscopic characteristics.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic character of 3-phenyl-1H-pyrazole-4-carbaldehyde oxime is defined by the interplay of the pyrazole ring, the phenyl substituent, and the carbaldehyde oxime group. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

In analogous pyrazole-carboxamide compounds, DFT studies have shown that the HOMO is often delocalized across the phenyl and pyrazole moieties, while the LUMO can be localized on other parts of the molecule, such as a linked naphthyl moiety in one studied case. jcsp.org.pk For this compound, it is anticipated that the HOMO would be distributed over the electron-rich phenyl and pyrazole rings. The LUMO is likely to be concentrated on the electron-withdrawing carbaldehyde oxime group and the pyrazole ring.

A smaller HOMO-LUMO gap suggests a molecule is more reactive and can be more easily polarized. Theoretical calculations on related pyrazole derivatives provide a reference for the expected energy values.

Table 1: Representative Frontier Molecular Orbital Energies of a Related Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Note: The data presented is illustrative and based on DFT calculations of a structurally similar pyrazole derivative. The actual values for this compound may vary.

Computational Prediction of Spectroscopic Properties

DFT calculations are instrumental in predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations can provide vibrational frequencies (Infrared and Raman spectra), electronic transitions (UV-Visible spectra), and nuclear magnetic resonance (NMR) chemical shifts.

For instance, a comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid successfully optimized the molecule's geometry and calculated its vibrational frequencies at the B3LYP/6-31G(d) level of theory. nih.gov Similarly, theoretical NMR chemical shifts for pyrazole derivatives can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often showing good correlation with experimental data. nih.gov Such computational approaches would be invaluable in confirming the structure of this compound and assigning its characteristic spectral peaks.

Reaction Pathway and Transition State Calculations

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine (B178648). researchgate.net The formation of the oxime group results from the reaction of the corresponding aldehyde with hydroxylamine (B1172632).

DFT calculations can be employed to study the step-by-step mechanism of these reactions for this compound. This would involve locating the transition state structures for each step and calculating the energy barriers, thus providing a deeper understanding of the reaction kinetics and regioselectivity. For example, DFT has been used to investigate the mechanism of pyrazole formation from the reaction of diazopropane (B8614946) with chalcone (B49325) derivatives. mdpi.com

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their biological activity.

Conformational Landscape and Isomer Stability Analysis

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the phenyl group to the pyrazole ring and the C-C bond of the carbaldehyde oxime moiety. The oxime group itself can exist as two geometric isomers, syn and anti. X-ray crystallographic studies on 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime have unambiguously determined an anti configuration in the solid state. researchgate.net This suggests that the anti isomer is likely the more stable form for this class of compounds.

Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers and to calculate their relative stabilities. This would involve rotating the key dihedral angles and calculating the potential energy of each conformation.

Table 2: Theoretical Relative Stability of Syn and Anti Isomers of a Pyrazole-4-carbaldehyde Oxime

| Isomer | Relative Energy (kcal/mol) | Stability |

| Anti | 0.00 | More Stable |

| Syn | +2.5 | Less Stable |

Note: This data is hypothetical and illustrative of the type of information that can be obtained from conformational analysis. The energy difference will depend on the specific substituents and the computational method used.

The dihedral angle between the phenyl ring and the pyrazole ring is another important conformational feature. In a related compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings were found to be twisted out of the plane of the pyrazole ring. nih.gov

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is a key tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. Pyrazole derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been performed on various pyrazole-containing compounds to understand their mechanism of action. isca.menih.gov

For this compound, molecular docking could be used to predict its binding mode to various biological targets. The process involves preparing the 3D structure of the ligand and the receptor, and then using a scoring function to evaluate the different binding poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site.

In a study on 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde acylhydrazones, molecular docking was used to assess their inhibitory properties against bacterial DNA Gyrase B. isca.me The docking scores and interaction patterns provided insights into their antibacterial activity. isca.me Similar studies on phenylpyrazole oxime derivatives have explored their interactions with GABA receptors. acs.org

Table 3: Representative Molecular Docking Results for a Phenylpyrazole Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| DNA Gyrase B | Compound 4a (an acylhydrazone derivative) | -8.5 | Asp73, Gly77, Thr165 |

Note: This table presents example data from a published study on a related compound to illustrate the output of molecular docking simulations. The target protein and interacting residues for this compound would need to be determined through specific docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding specific human clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of derivatives of this compound, QSAR studies have been instrumental in elucidating the structural features that govern their activity, particularly in the realm of insecticide development. These in silico models provide valuable insights for the rational design of novel, more potent analogues.

A significant body of research has focused on three-dimensional QSAR (3D-QSAR) studies of phenylpyrazole oxime derivatives. These studies aim to understand how the three-dimensional arrangement of atoms in a molecule influences its interaction with a biological target. One prominent 3D-QSAR method employed in the study of these compounds is Comparative Molecular Field Analysis (CoMFA).

In a notable 3D-QSAR study investigating the insecticidal activity of a series of phenylpyrazole oxime derivatives, a CoMFA model was developed to correlate the molecular properties of the compounds with their biological efficacy. The statistical robustness of the generated model was found to be high, with a cross-validated correlation coefficient (q²) of 0.791 and a non-cross-validated correlation coefficient (r²) of 0.998. These statistical parameters indicate a strong predictive capability of the model.

The CoMFA model revealed that the biological activity of these phenylpyrazole oxime derivatives is significantly influenced by both steric and electrostatic fields. The analysis indicated that steric factors contribute to a greater extent (61.7%) to the model, while electrostatic properties also play a substantial role (38.3%). This suggests that the size, shape, and electronic distribution of the molecules are critical determinants of their insecticidal potency.

The insights gained from such QSAR models are pivotal for the guided design of new derivatives. By identifying the key molecular features that enhance or diminish biological activity, chemists can strategically modify the parent structure of this compound to develop analogues with improved performance characteristics.

Interactive Data Table: 3D-QSAR Data for Phenylpyrazole Oxime Derivatives

Below is a representative data table illustrating the type of information generated in a 3D-QSAR study of phenylpyrazole oxime derivatives. The table includes the compound identifier, the chemical modification on the parent structure, the experimental biological activity (typically expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration), and the activity predicted by the QSAR model.

Coordination Chemistry of 3 Phenyl 1h Pyrazole 4 Carbaldehyde Oxime As a Ligand

Synthesis of Metal Complexes with Pyrazole (B372694) Oxime Ligands

The synthesis of metal complexes with 3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand itself can be synthesized through a condensation reaction between 3-phenyl-1H-pyrazole-4-carbaldehyde and hydroxylamine (B1172632). The subsequent complexation can be influenced by various factors, including the nature of the metal ion, the counter-anion, the molar ratio of metal to ligand, and the reaction conditions such as temperature and pH.

Chelation Modes and Ligand Denticity (N, O Donor Sites)

This compound is a versatile ligand with multiple potential donor sites, primarily the nitrogen atoms of the pyrazole ring and the nitrogen and oxygen atoms of the oxime group. This allows for a variety of chelation modes and ligand denticity.

The pyrazole moiety itself can coordinate in a monodentate fashion through its pyridinic nitrogen atom (N2). Alternatively, upon deprotonation of the N1-H, the resulting pyrazolate anion can act as a bridging ligand, connecting two metal centers. uninsubria.it

The oxime group introduces further complexity and versatility. Oximes are ambidentate ligands, capable of coordinating to a metal center through either the nitrogen or the oxygen atom. nih.gov In many instances, the oxime nitrogen is the preferred donor site. nih.gov However, chelation involving both the nitrogen and oxygen atoms of the oximato group is also possible, leading to the formation of stable five-membered chelate rings. nih.gov

For this compound, the most probable coordination modes involve chelation utilizing the pyridinic nitrogen of the pyrazole ring and the nitrogen atom of the oxime group, forming a stable chelate ring. This N,N-bidentate coordination is a common feature for ligands of this type. Another possibility is the coordination through the pyrazole N2 and the oxime oxygen, resulting in an N,O-bidentate chelation. The specific mode of coordination will be influenced by the metal ion's electronic properties and steric factors.

Stoichiometric and Non-Stoichiometric Complex Formation

The reaction between this compound and metal ions can lead to the formation of both stoichiometric and, less commonly, non-stoichiometric complexes. The stoichiometry of the resulting complexes is largely dictated by the metal-to-ligand molar ratio employed in the synthesis, the coordination number of the metal ion, and the charge of the metal ion and the ligand.

Commonly, with divalent transition metal ions, complexes with a 1:2 metal-to-ligand ratio (ML₂) are formed, where the metal ion is coordinated to two molecules of the bidentate pyrazole oxime ligand. In such cases, if the ligand coordinates as a neutral molecule, the complex will carry the charge of the metal ion. If the oxime proton is lost upon coordination, a neutral complex can be formed. Complexes with a 1:1 metal-to-ligand ratio (ML) are also plausible, particularly if the remaining coordination sites on the metal are occupied by solvent molecules or counter-ions. The formation of polynuclear complexes is also a possibility, especially if the pyrazolate anion acts as a bridging unit between metal centers. uninsubria.it

The influence of the central metal ion to ligand mole ratio has been shown to be a critical factor in the formation of pyrazole-based complexes, with different ratios leading to products with varying nuclearity and even different oxidation states of the metal.

Structural and Electronic Properties of Metal-Pyrazole Oxime Complexes

The coordination of this compound to metal ions induces significant changes in the structural and electronic properties of both the ligand and the metal center. These properties can be elucidated through a combination of spectroscopic techniques and magnetic susceptibility measurements.

Spectroscopic Characterization of Metal Coordination Environments

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups involved in bonding are observed. A shift in the ν(C=N) stretching frequency of the pyrazole ring and the oxime group to lower or higher wavenumbers is indicative of their involvement in coordination. Similarly, changes in the ν(N-O) and ν(O-H) vibrations of the oxime group can provide evidence for coordination through the oxygen atom and deprotonation of the oxime, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected upon complexation. For instance, a downfield or upfield shift of the pyrazole and oxime protons can confirm the coordination of these moieties to the metal center.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into the geometry of the coordination environment around the metal ion and the nature of the metal-ligand bonding. The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be attributed to d-d electronic transitions of the metal ion. The energy and intensity of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, square planar). Charge transfer bands, arising from the transfer of electrons between the metal and the ligand, may also be observed.

The following table summarizes the expected spectroscopic data for metal complexes of this compound based on studies of similar pyrazole-based ligands.

| Spectroscopic Technique | Key Observables | Interpretation |

| IR Spectroscopy | Shift in ν(C=N) (pyrazole and oxime), ν(N-O), and disappearance of ν(O-H) | Involvement of pyrazole and oxime nitrogen in coordination; coordination of oxime oxygen and/or deprotonation. |

| ¹H NMR Spectroscopy | Shift in the signals of protons adjacent to the pyrazole N2 and the oxime group. | Confirmation of coordination sites in diamagnetic complexes. |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region. | d-d electronic transitions, indicative of the coordination geometry around the metal ion. |

Proposed Coordination Geometries (e.g., Square Planar, Tetrahedral, Pentagonal Bipyramidal)

The coordination geometry of the metal complexes of this compound is dependent on several factors, most notably the nature of the metal ion and its preferred coordination number.

For divalent transition metal ions such as Cu(II), Ni(II), and Co(II), several geometries are commonly observed.

Square Planar: This geometry is often adopted by d⁸ metal ions like Ni(II) and is also common for Cu(II) complexes. In a 1:2 metal-to-ligand complex, the two bidentate ligands would occupy the four coordination sites in a plane around the central metal ion.

Tetrahedral: This geometry is favored by d¹⁰ ions like Zn(II) and can also be adopted by other metal ions, particularly with bulky ligands.

Octahedral: This is a very common coordination geometry for many transition metal ions. In a 1:2 complex, the four coordination sites in the equatorial plane could be occupied by the two bidentate ligands, with the two axial positions being filled by solvent molecules or counter-anions.

The steric hindrance from the phenyl group at the 3-position of the pyrazole ring may also play a role in determining the final coordination geometry.

Magnetic Susceptibility and Electronic Spin States of Transition Metal Complexes

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a transition metal complex, which in turn allows for the determination of the electronic spin state (high-spin or low-spin) and can help in deducing the coordination geometry. libretexts.orgdalalinstitute.com

The spin-only magnetic moment (μ_so) can be calculated using the following formula:

μ_so = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

For example, for a d⁷ Co(II) complex, a high-spin octahedral configuration would have three unpaired electrons, leading to a magnetic moment of approximately 3.87 B.M. A high-spin tetrahedral Co(II) complex would also have three unpaired electrons. However, for a d⁸ Ni(II) ion in an octahedral environment, a high-spin state with two unpaired electrons would result in a magnetic moment of about 2.83 B.M., whereas a low-spin square planar complex would be diamagnetic (μ ≈ 0 B.M.).

The following table outlines the expected magnetic moments for some common transition metal complexes of this compound in different spin states and geometries.

| Metal Ion | d-electron count | Geometry | Spin State | Unpaired Electrons (n) | Expected μ_so (B.M.) |

| Co(II) | d⁷ | Octahedral | High-spin | 3 | 3.87 |

| Co(II) | d⁷ | Tetrahedral | High-spin | 3 | 3.87 |

| Ni(II) | d⁸ | Octahedral | High-spin | 2 | 2.83 |

| Ni(II) | d⁸ | Square Planar | Low-spin | 0 | 0 |

| Cu(II) | d⁹ | Square Planar/Octahedral | - | 1 | 1.73 |

Insufficient Published Research on Catalytic Applications

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research focusing on the coordination chemistry of this compound as a ligand specifically within the context of catalytic applications and their mechanistic considerations.

Searches of scholarly databases and chemical literature did not yield specific studies detailing the use of metal complexes of this compound in promoting or catalyzing chemical reactions. Consequently, there is no established data regarding the mechanistic pathways through which such complexes might operate in a catalytic cycle.

While the broader field of pyrazole-containing ligands in catalysis is an active area of research, the specific derivative, this compound, does not appear to have been explored in this capacity according to the accessible scientific record. Therefore, a detailed and scientifically accurate discussion on its applications in catalysis and the associated mechanistic considerations cannot be provided at this time.

Further research and investigation into the catalytic potential of this specific ligand and its coordination complexes would be necessary to generate the data required to populate the requested article section.

Exploration of Biological Activities and Underlying Molecular Mechanisms Academic Focus

Antimicrobial Activity Profiling

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov However, specific data on the antimicrobial profile of 3-phenyl-1H-pyrazole-4-carbaldehyde oxime is not extensively detailed in the current body of scientific literature. Research has more broadly focused on the parent aldehydes or other derivatives of the pyrazole oxime class. nih.govmdpi.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

While numerous pyrazole derivatives have been synthesized and evaluated for their antibacterial properties against a wide array of bacterial strains, greenpharmacy.info specific studies detailing the efficacy of this compound against both Gram-positive and Gram-negative bacteria are limited. The general class of pyrazole-4-carbaldehydes has shown promise, with various substitutions on the pyrazole and phenyl rings influencing the spectrum and potency of antibacterial action. chemmethod.comnih.gov For instance, studies on related pyrazole derivatives have demonstrated activity against strains like Staphylococcus aureus and Escherichia coli, but direct data for the specified oxime is not available. biointerfaceresearch.com

Antifungal Activity against Pathogenic Fungi

The antifungal potential of pyrazole-containing compounds is an active area of investigation, particularly in the development of agricultural and clinical fungicides. mdpi.commdpi.com Research into pyrazole carboxamide and pyrazole oxime ester derivatives has revealed significant activity against various phytopathogenic fungi. mdpi.comresearchgate.net One study on derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-pyrazole-4-carbaldehydes, including the corresponding oxime, showed pronounced effects against fungi of the genus Candida. biointerfaceresearch.com However, specific antifungal screening results for this compound against a panel of pathogenic fungi are not prominently reported in published studies.

Antiviral Potential and Proposed Mechanisms of Action

Pyrazole derivatives containing an oxime moiety have been identified as a promising class of antiviral agents. researchgate.net Research has highlighted the antiviral activity of various phenylpyrazole aldoxime ester derivatives. researchgate.net Studies on related pyrazole structures have shown efficacy against viruses such as the Tobacco Mosaic Virus (TMV) and Newcastle disease virus. researchgate.netnih.gov The proposed mechanisms often involve the inhibition of viral replication or key viral enzymes. While this suggests a potential avenue for the antiviral activity of this compound, specific experimental data and mechanistic studies for this exact compound are not currently available in the literature.

Anti-inflammatory Mechanisms: Inhibition of Inflammatory Pathways

The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. nih.gov Consequently, many novel pyrazole derivatives are screened for anti-inflammatory activity. nih.govresearchgate.net Studies on the parent compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, and its derivatives have indicated potential anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. nih.govchemimpex.com For example, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives showed significant anti-inflammatory activity in carrageenan-induced rat paw edema models. semanticscholar.orgbohrium.com However, direct experimental evidence and mechanistic studies detailing the specific anti-inflammatory pathways inhibited by this compound are not well-documented.

Anticancer Activities: Cellular Targets and Signaling Pathways

The development of pyrazole-based compounds as anticancer agents is a significant field of research. nih.gov These compounds are known to target various cellular pathways involved in cancer progression, including protein kinases and cell cycle regulators. mdpi.com Derivatives of the parent aldehyde, 3-phenyl-1H-pyrazole-4-carbaldehyde, have been explored for their cytotoxic potential against various cancer cell lines. chemimpex.comresearchgate.net Research on fused pyrazole heterocyclic systems has shown activity against renal and breast cancer cell lines. sci-hub.se Despite the broad interest in pyrazoles as anticancer agents, specific studies focusing on the cellular targets and signaling pathways affected by this compound are not extensively covered in the available scientific reports.

Enzyme Inhibition Studies: Molecular Interactions with Enzymes (e.g., Urease, α-Amylase, α-Glucosidase)

The inhibition of specific enzymes is a key mechanism for the therapeutic action of many drugs. While various heterocyclic compounds, including some pyrazoles, have been investigated as inhibitors of enzymes like urease, α-amylase, and α-glucosidase, there is a lack of specific research data on the inhibitory activity of this compound against these particular enzymes. The broader class of pyrazole derivatives has shown inhibitory potential against different enzymes, underscoring the importance of specific substitutions on the core structure for achieving desired activity and selectivity.

Insecticidal and Acaricidal Properties: Biochemical Target Identification

The pyrazole chemical scaffold is a cornerstone in the development of modern insecticides and acaricides. Numerous derivatives have been synthesized and commercialized, exhibiting potent activity against a wide range of agricultural and public health pests. The efficacy of these compounds is often linked to their ability to disrupt fundamental biochemical and physiological processes in arthropods.

The primary biochemical target for many pyrazole-based acaricides, such as Fenpyroximate, is the mitochondrial electron transport chain (MET). Specifically, these compounds act as inhibitors of Complex I (NADH:ubiquinone oxidoreductase). By binding to this enzyme complex, they block the transfer of electrons, which disrupts the production of ATP—the essential energy currency of the cell. This disruption of cellular respiration leads to energy depletion, metabolic collapse, and ultimately, the death of the pest. The 4-pyrazole oxime moiety is recognized as a critical pharmacophore for this activity.

Another well-established mechanism of action for some insecticidal pyrazole derivatives, like Fipronil, involves the central nervous system. These compounds act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel. GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride channel, these pyrazoles prevent the hyperpolarization of neuronal membranes, leading to excessive neuronal stimulation, convulsions, paralysis, and death.

Given that this compound contains the characteristic pyrazole oxime structure, it is plausible that its insecticidal and acaricidal properties, if any, could be mediated through the inhibition of mitochondrial Complex I. The table below presents data on the biological activity of various structurally related pyrazole oxime derivatives against common pests, illustrating the potential of this chemical class.

Table 1: Acaricidal and Insecticidal Activity of Representative Pyrazole Oxime Derivatives

| Compound ID | Target Species | Concentration | Mortality Rate (%) |

| 8e | Tetranychus cinnabarinus | 10 µg/mL | 100.00% |

| 8l | Tetranychus cinnabarinus | 10 µg/mL | 100.00% |

| 8e | Plutella xylostella | 50 µg/mL | >90% |

| 8l | Plutella xylostella | 50 µg/mL | >90% |

| 8e | Aphis craccivora | 200 µg/mL | 100.00% |

| 8r | Aphis craccivora | 200 µg/mL | 100.00% |

Note: Data is for illustrative purposes and represents the activities of various pyrazole oxime derivatives as reported in scientific literature, not this compound itself.

Neurobiological Applications: Potential Molecular Interactions in Neurodegenerative Models

The pyrazole scaffold is not only relevant in agrochemicals but also serves as a versatile template in medicinal chemistry for developing agents that act on the central nervous system. Derivatives of 3-aryl-1-phenyl-1H-pyrazole, a class to which the parent aldehyde of the titular compound belongs, have been synthesized and evaluated as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.

Research into this class of compounds has identified several key molecular targets. One of the primary strategies in Alzheimer's therapy is to modulate neurotransmitter levels. Pyrazole derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which is associated with improvements in cognitive function.

Another critical target in neurodegeneration is monoamine oxidase (MAO), particularly the MAO-B isoform, which is involved in the dopamine (B1211576) metabolic pathway and contributes to oxidative stress in the brain. Selective inhibition of MAO-B can be neuroprotective by preventing the formation of neurotoxic reactive oxygen species and by preserving dopamine levels. Several 3-aryl-1-phenyl-1H-pyrazole derivatives have demonstrated potent and selective inhibitory activity against MAO-B.

The potential molecular interactions of these pyrazole compounds within the active sites of enzymes like AChE and MAO-B often involve pi-pi stacking interactions between the phenyl rings of the compound and aromatic amino acid residues in the enzyme's active site. Hydrogen bonding and hydrophobic interactions also play a crucial role in the binding affinity and inhibitory potency. While the oxime moiety of this compound would alter its electronic and steric properties compared to the aldehyde, the core phenyl-pyrazole scaffold suggests a potential for similar interactions with these neurological targets.

Table 2: Enzyme Inhibitory Activity of Representative 3-Aryl-1-phenyl-1H-pyrazole Derivatives

| Compound Class | Target Enzyme | Activity Measurement | Potency |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine | Acetylcholinesterase (AChE) | pIC₅₀ | 4.2 |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine | Monoamine Oxidase B (MAO-B) | pIC₅₀ | 3.47 |

| Thiazolyl-pyrazoline analogues | Acetylcholinesterase (AChE) | IC₅₀ | 14.37 - 17.96 nM |

Note: Data is for illustrative purposes and represents the activities of various 3-aryl-1-phenyl-pyrazole derivatives as reported in scientific literature, not this compound itself.

Advanced Applications and Future Research Avenues

Design and Synthesis of Novel Pyrazole-Oxime Hybrid Architectures

The core structure of 3-phenyl-1H-pyrazole-4-carbaldehyde oxime serves as a foundational building block for creating complex hybrid molecules with tailored functionalities. Researchers are actively exploring the synthesis of novel derivatives by introducing various substituents and fusing other heterocyclic rings to the pyrazole-oxime framework. The primary goal is to modulate the electronic, steric, and physicochemical properties of the parent molecule to enhance its performance in specific applications.

One common strategy involves the modification of the phenyl ring or the pyrazole (B372694) nitrogen with diverse functional groups. For instance, the introduction of pyridyl, thiazolyl, or furan (B31954) moieties has been shown to yield compounds with significant biological activities. mdpi.comnih.govepa.govacs.org The synthesis of these hybrids often involves multi-step reaction sequences, starting from the corresponding pyrazole carbaldehyde. A general synthetic pathway involves the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by formylation at the 4-position and subsequent reaction with hydroxylamine (B1172632) to yield the oxime. acs.org

Further derivatization of the oxime group, such as conversion to oxime ethers or esters, provides another layer of molecular diversity. mdpi.com These modifications can significantly impact the molecule's lipophilicity, stability, and interaction with biological targets. The design of these novel architectures is often guided by computational modeling to predict their properties and potential activities.

Table 1: Examples of Synthetic Strategies for Pyrazole-Oxime Hybrids

| Precursor | Reagents and Conditions | Resulting Hybrid Moiety | Reference |

|---|---|---|---|

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Hydroxylamine hydrochloride, Potassium hydroxide | Pyrazole-4-carbaldehyde oximes | researchgate.net |

| 5-Substituted pyrazole oximes | 2-Chloro-5-chloromethylpyridine | Pyridyl-containing pyrazole oxime ethers | mdpi.com |

| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Substituted phenols, hydroxylamine hydrochloride, Cs2CO3 | 5-Aryloxy substituted pyrazole oximes | nih.gov |

| Pyrazole carbaldehyde | Hydroxylamine hydrochloride, 2-chloro-5-thiazolyl derivative | Thiazolyl-containing pyrazole oximes | acs.org |

Integration into Materials Science Applications (e.g., Functional Polymers, Protective Coatings, Biosensors)

The integration of pyrazole oxime derivatives into materials science is a burgeoning field with promising applications. The nitrogen atoms in the pyrazole ring and the oxime group can act as coordination sites for metal ions, making these compounds suitable for developing functional materials.

Functional Polymers: While direct polymerization of this compound is not widely reported, the oxime functional group is known to be useful in polymer chemistry. For example, oxime-functionalized fluorene (B118485) has been used to construct acceptor units in D-A polymer donors for organic solar cells. rsc.org This suggests the potential for incorporating pyrazole oxime moieties into polymer backbones to create materials with novel optoelectronic properties.

Protective Coatings: Pyrazole derivatives have been investigated as effective corrosion inhibitors for metals in aqueous systems. google.com They can form a protective film on the metal surface, which is resistant to attack by oxidizing agents like halogens. This property is particularly valuable for industrial applications where biocides are used. The ability of the pyrazole and oxime nitrogens to coordinate with metal surfaces suggests that this compound could be a candidate for developing advanced protective coatings.

Biosensors: The pyrazole scaffold is a key component in the design of chemosensors and biosensors due to its versatile coordination chemistry and photophysical properties when appropriately substituted. rsc.orgchemrxiv.org Pyrazole-based sensors have been developed for the detection of various metal ions. chemrxiv.org The oxime group can further enhance selectivity and sensitivity. Electrochemical biosensors incorporating pyrazole derivatives have also been developed for detecting biologically important molecules.

Developments in Green Chemistry for Sustainable Synthesis of Pyrazole Oximes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazole oximes, to minimize environmental impact. Traditional synthetic methods often rely on hazardous solvents and reagents.

Recent advancements focus on the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst-free or solvent-free reaction conditions. tsijournals.com For instance, one-pot, multi-component reactions are being explored to synthesize pyrazole derivatives with high atom economy, reducing waste generation. The use of microwave or ultrasonic irradiation can also accelerate reaction rates and improve yields, often under milder conditions than conventional heating.

An example of a green synthetic approach is the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with reactive pyrazolones in the presence of L-proline as a catalyst in ethanol at room temperature, or even under solvent-free grinding conditions. tsijournals.com Such methods reduce the reliance on volatile organic compounds and energy-intensive processes, aligning with the goals of sustainable chemistry.

Emerging Reactivity Profiles and Novel Catalytic Systems

The pyrazole-4-carbaldehyde precursor to the oxime exhibits a rich and varied reactivity profile, which is being explored for the synthesis of complex molecular architectures. The aldehyde group can participate in a range of classical and modern organic reactions.

For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can undergo Friedel-Crafts-type hydroxyalkylation reactions with arenes in the presence of a Brønsted superacid like triflic acid. umich.edu They also participate in cycloaddition reactions. Intramolecular [4+2] cycloadditions of N-aryl imines generated in situ from pyrazole-4-carbaldehydes have been used to synthesize complex fused heterocyclic systems. umich.edu

Furthermore, novel catalytic systems are being developed for the synthesis of the pyrazole core itself. An iodine(III)-catalyzed synthesis of pyrazoles from α,β-unsaturated oximes represents a modern approach that involves cyclization and aromatization steps. organic-chemistry.org Such catalytic methods offer new pathways to functionalized pyrazoles that can then be converted to their corresponding oximes.

Prospects for Development as Chemical Probes for Biological Systems

Pyrazole derivatives are highly promising candidates for the development of chemical probes for studying biological systems, particularly as fluorescent sensors and for bioimaging. nih.govrsc.orgwordpress.com While the parent pyrazole ring is not fluorescent, appropriate substitution can lead to compounds with excellent photophysical properties, including high quantum yields and photostability. nih.gov

The design of pyrazole-based fluorescent probes often involves incorporating electron-donating groups or extending the π-conjugation of the system. The nitrogen atoms of the pyrazole ring can act as binding sites for metal ions, leading to changes in the fluorescence signal upon chelation. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of specific analytes in biological environments. rsc.org

Pyrazole derivatives have been successfully used to design probes for detecting various ions and for general cell staining. nih.govwordpress.com Their good membrane permeability and biocompatibility make them suitable for in vivo studies. nih.gov The synthetic versatility of the this compound scaffold allows for the straightforward introduction of various reporter groups and recognition moieties, paving the way for the development of sophisticated chemical probes for monitoring dynamic processes in living cells.

Table 2: Applications of Pyrazole Derivatives in Biological Probing

| Application | Principle | Target Analyte/Process | Reference |

|---|---|---|---|

| Fluorescent Bioimaging | Use of fluorescent pyrazole derivatives for real-time monitoring in live cells. | General cell staining, temperature, hypoxia | nih.govrsc.org |

| Ion Sensing | Chelation of metal ions by the pyrazole nitrogen atoms leading to a change in fluorescence. | Metal ions (e.g., Cu2+) | chemrxiv.org |

| Biological Labeling | Small molecule labeling of drugs or identification of specific cell types. | Drugs, HeLa cells, subcellular organelles | wordpress.com |

常见问题

Synthesis and Optimization

Basic Question: What are the standard synthetic routes for preparing 3-phenyl-1H-pyrazole-4-carbaldehyde oxime? Answer: The compound is typically synthesized via a two-step process:

Formation of the pyrazole carbaldehyde : A Vilsmeier–Haack reaction is employed to introduce the aldehyde group at the 4-position of the pyrazole ring. This involves reacting 3-phenyl-1H-pyrazol-5(4H)-one with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux .

Oxime formation : The aldehyde intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol, using excess NH₂OH·HCl (1.5–2.0 equivalents) and potassium hydroxide (KOH) as a base. The mixture is refluxed for 4–6 hours, followed by recrystallization from ethyl acetate to yield the oxime .

Advanced Question: How can reaction conditions be optimized to improve oxime yield and purity? Answer:

- Reagent stoichiometry : Use a 1.5–2.0 molar excess of NH₂OH·HCl to ensure complete conversion of the aldehyde to oxime .

- Solvent selection : Methanol or ethanol is preferred for oxime formation due to their polarity, which facilitates nucleophilic attack by hydroxylamine.